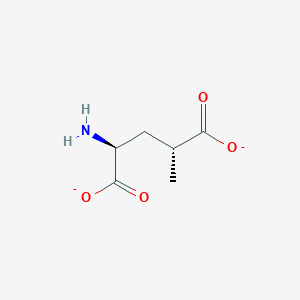

(2S,4R)-2-amino-4-methylpentanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

SYM2081 can be synthesized through a diastereomeric mixture via enzymatic synthesis, although the yield from this method is relatively small . A more efficient method involves starting with (S)-1-tert-butoxycarbonyl-5-tert-butyldiphenylsilyloxymethylpyrrolidine-2-one. This compound is treated with one equivalent of lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . The resulting product is then mixed with excess iodomethane, yielding 4-methylated products and some unreacted starting material . The trans product is purified through column chromatography and crystallized using hexanes . Tetrabutylammonium fluoride is used to selectively remove the tert-butyldiphenylsilyl protecting group from the primary alcohol . The Sharpless procedure is then used to oxidize the alcohol, followed by hydrolysis with lithium hydroxide in aqueous tetrahydrofuran . Finally, the compound is treated with trifluoroacetic acid in dichloromethane to produce (2S,4R)-4-methylglutamic acid .

化学反応の分析

Types of Reactions

SYM2081 undergoes various chemical reactions, including oxidation and substitution reactions. The oxidation of the primary alcohol is a key step in its synthesis .

Common Reagents and Conditions

Oxidation: The Sharpless procedure is used for the oxidation of the primary alcohol.

Substitution: Iodomethane is used for the methylation step.

Major Products Formed

The major product formed from these reactions is (2S,4R)-4-methylglutamic acid, which is the active form of SYM2081 .

科学的研究の応用

SYM2081 is primarily used in scientific research to study the role of kainate receptors in the central nervous system . Its high selectivity and potency make it an excellent ligand for this purpose. Research has shown that the presence of the methyl group in SYM2081 is essential for its potency . SYM2081 is 20 times more potent than its (2R,4R) isomer and 1000 times more potent than its (2S,4S) isomer . This compound has been used in electrophysiological recordings to study the desensitization of kainate receptors . It has also been used to investigate the effects of kainate receptor activation on neuronal function and disease .

作用機序

SYM2081 exerts its effects by acting as an agonist at kainate receptors . It binds to these receptors with high affinity, displacing high-affinity kainate binding to cortical tissue and recombinant kainate receptors . This binding evokes rapidly desensitizing responses in electrophysiological recordings . The compound is highly selective for kainate receptors, with an EC50 of 0.12 ± 0.02 and 0.23 ± 0.01 μM for receptors composed of the GluR5 and GluR6 subunits, respectively . The positioning of the methyl group at the 4 position of glutamate is essential for its agonist activity .

類似化合物との比較

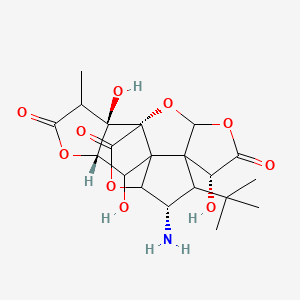

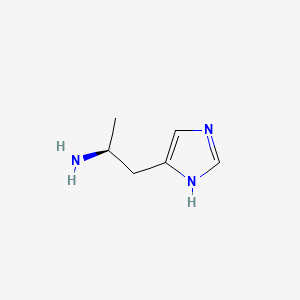

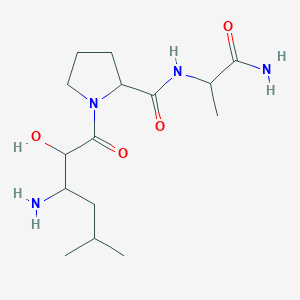

SYM2081 is unique due to its high selectivity and potency for kainate receptors . Similar compounds include other methylglutamate analogs, such as the (2R,4R) and (2S,4S) isomers of 4-methylglutamate . these isomers are significantly less potent than SYM2081 . Other similar compounds include kainate receptor agonists like domoic acid and kainic acid, but SYM2081’s selectivity and potency make it a more valuable tool for research .

特性

分子式 |

C6H9NO4-2 |

|---|---|

分子量 |

159.14 g/mol |

IUPAC名 |

(2S,4R)-2-amino-4-methylpentanedioate |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-2/t3-,4+/m1/s1 |

InChIキー |

KRKRAOXTGDJWNI-DMTCNVIQSA-L |

異性体SMILES |

C[C@H](C[C@@H](C(=O)[O-])N)C(=O)[O-] |

正規SMILES |

CC(CC(C(=O)[O-])N)C(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)

![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)

![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

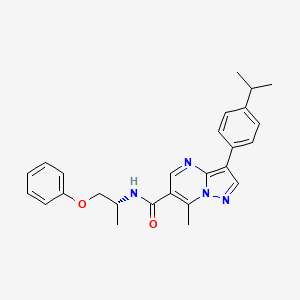

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)